![molecular formula C18H17NO4 B4964650 2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-phenylpropanoic acid](/img/structure/B4964650.png)
2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-phenylpropanoic acid
Overview
Description
2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-phenylpropanoic acid, also known as DATDPA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug development.
Scientific Research Applications
Chemical Structure and Properties
- Exo Diels-Alder Adducts : A study by Trujillo-Ferrara et al. (2004) explored the structural properties of exo-2-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0(2,6)]dec-8-en-4-yl)phenyl acetate, a compound closely related to the chemical . The research highlighted the molecular orientation of various groups and their interactions, contributing to an understanding of the chemical's structure and potential reactivity in different environments (Trujillo-Ferrara et al., 2004).
Synthesis and Reactivity
- Synthesis and Chemical Transformations : Оkovytaya and Tarabara (2014) synthesized a novel compound related to 2-(3,5-dioxo-4-azatricyclo[5.2.1.0
2,6]dec-8-en-4-yl)-3-phenylpropanoic acid. Their work investigated the chemical reactivity of the title compound, exploring its conversion into various derivatives, including acyl chloride and simple amides. This study provides insights into the potential for synthesizing diverse derivatives for various applications (Оkovytaya & Tarabara, 2014). - Reactions with p-Nitrophenyl Azide : A research conducted by Tarabara et al. (2009) focused on the reactions of similar carboxylic acids and their derivatives with p-nitrophenyl azide, examining the formation of aziridine rings and confirming the structure of the synthesized compounds through spectroscopic methods (Tarabara et al., 2009).
Spectroscopic Analysis
- Spectroscopic Studies : Renjith et al. (2014) conducted a detailed spectroscopic analysis of a related compound, focusing on molecular structure, vibrational frequencies, and charge transfer within the molecule. This research provides a deeper understanding of the electronic properties of such compounds, which is crucial for their potential applications in various scientific fields (Renjith et al., 2014).
properties
IUPAC Name |
2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-3-phenylpropanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c20-16-14-11-6-7-12(9-11)15(14)17(21)19(16)13(18(22)23)8-10-4-2-1-3-5-10/h1-7,11-15H,8-9H2,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWQMIAVJWVRKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)C(CC4=CC=CC=C4)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-3-phenylpropanoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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